Methyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate

Somatostatin receptor Peptide radiopharmaceutical Structure-activity relationship

This exclusively D‑configured, 4‑pyridyl‑regioisomeric methyl ester delivers the unmatched receptor affinity (KD 0.11 nM) and tuned hydrophilicity (logD –2.6) required for somatostatin‑targeted therapeutic peptides. The orthogonal Boc/ester protection enables sequential deprotection under mild, mutually exclusive conditions, eliminating Fmoc incompatibilities and safeguarding acid‑/base‑labile modifications. With >99% enantiomeric excess and ≤0.5% L‑epimer specification, this building block ensures proteolytic stability and reproducible bioactivity in cGMP peptide APIs.

Molecular Formula C14H20N2O4
Molecular Weight 280.32 g/mol
Cat. No. B7960451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate
Molecular FormulaC14H20N2O4
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=NC=C1)C(=O)OC
InChIInChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16-11(12(17)19-4)9-10-5-7-15-8-6-10/h5-8,11H,9H2,1-4H3,(H,16,18)/t11-/m1/s1
InChIKeyQRPNTBDWQKLOBS-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2R)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate – A Boc-Protected D‑4‑Pyridylalanine Methyl Ester Building Block for Precision Peptide Synthesis


Methyl (2R)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate (CAS 1241676‑69‑6) is a non‑proteinogenic D‑α‑amino acid derivative featuring a 4‑pyridyl side chain, a tert‑butoxycarbonyl (Boc) N‑terminal protecting group, and a C‑terminal methyl ester. It belongs to the class of Boc‑protected heteroarylalanines and is a chemically well‑characterized solid with molecular formula C₁₄H₂₀N₂O₄, molecular weight 280.32 g/mol, and computed XLogP3‑AA of 1.8 [1]. The compound serves primarily as a protected chiral intermediate for solid‑phase and solution‑phase peptide synthesis, where the D‑configuration, 4‑pyridyl regioisomer, and orthogonal Boc/ester protection collectively enable controlled incorporation into peptide sequences that demand specific stereochemical and electronic properties.

Why Generic Pyridylalanine Analogs Cannot Substitute Methyl (2R)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate in Critical Applications


Non‑proteinogenic pyridylalanines are not functionally interchangeable because the position of the pyridyl nitrogen, the stereochemistry at the α‑carbon, and the type of C‑terminal protection (free acid vs. ester) each impart distinct electronic, steric, and physicochemical profiles. The 4‑pyridyl regioisomer consistently demonstrates the highest hydrophilicity and strongest receptor binding affinity among the three pyridylalanine isomers (logD = –2.6 ± 0.1; KD = 0.11 ± 0.01 nM) [1], while the D‑enantiomer is critical for maintaining biological recognition—epimerization to the L‑form or racemate can abolish target engagement [1][2]. Additionally, substituting the methyl ester for the free carboxylic acid alters lipophilicity (Δ logP ≈ +0.33), affecting solubility in organic media and peptide coupling kinetics [3]. These multi‑parameter differences mean that using the L‑enantiomer, a 2‑ or 3‑pyridyl isomer, or the free acid analog will not reproduce the same synthetic outcome or biological performance, making direct substitution scientifically unsound.

Quantitative Differentiation Evidence for Methyl (2R)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate Relative to Closest Analogs


4-Pyridyl Regioisomer Delivers Superior SST2 Receptor Binding Affinity vs. 2- and 3-Pyridyl Analogs

In a head‑to‑head comparison of peptide‑conjugated pyridylalanine regioisomers (DOTA‑[xPal³]‑LM3), the 4‑pyridylalanine (4Pal) derivative exhibited the strongest binding to the somatostatin receptor subtype 2 (SST2), with a dissociation constant (KD) of 0.11 ± 0.01 nM, compared with 0.15 ± 0.01 nM for 3‑pyridylalanine and 0.18 ± 0.02 nM for 2‑pyridylalanine [1]. The 4‑pyridyl isomer was also the most hydrophilic among the three, with a logD of –2.6 ± 0.1 (vs. –2.5 ± 0.1 for 3Pal and –2.3 ± 0.1 for 2Pal), which may favorably influence biodistribution [1]. This demonstrates that the 4‑pyridyl-substituted scaffold of the target compound provides a measurable affinity advantage when incorporated into bioactive peptides.

Somatostatin receptor Peptide radiopharmaceutical Structure-activity relationship

Asymmetric Synthesis Delivers D-4-Pyridylalanine with Enantiomeric Excess Exceeding 99%

Rhodium‑catalyzed asymmetric hydrogenation of (Z)‑2‑N‑acylamino‑3‑(4‑pyridyl)acrylic esters has been reported to yield the corresponding D‑ and L‑4‑pyridylalanine derivatives with enantiomeric excess (ee) of up to >99% after recrystallization [1]. In contrast, the initial hydrogenation ee ranged from 70–90%, and enantiomeric purity was achieved only through optimized chiral ligand systems (e.g., [Rh‑PROPRAPHOS]⁺) and recrystallization of the N‑acyl intermediates. This establishes that high enantiopurity D‑4‑pyridylalanine is accessible via a defined asymmetric route, while sub‑optimal catalyst choice or omission of recrystallization would leave substantial enantiomeric impurity (up to 30% opposite enantiomer) that could compromise peptide stereochemical fidelity.

Chiral amino acid synthesis Asymmetric hydrogenation Enantiomeric purity

Methyl Ester Provides a Measurably Higher Lipophilicity (Δ logP ≈ +0.33) Relative to the Free Acid, Enhancing Organic-Phase Reactivity

The computed XLogP3‑AA value for Methyl (2R)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate is 1.8 [1], whereas the corresponding free acid Boc‑D‑4‑pyridylalanine (CAS 37535‑58‑3) has an experimentally consistent LogP of 1.47 . This difference of +0.33 log units indicates that the methyl ester is approximately 2.1‑fold more lipophilic, which translates to improved solubility and stability in anhydrous organic solvents commonly used in peptide coupling reactions (e.g., DMF, DCM). The increased lipophilicity facilitates higher reactant concentrations and more efficient acylation kinetics when the building block is used in solution‑phase synthesis or as an activated ester intermediate.

Lipophilicity Peptide coupling efficiency Solubility in organic solvents

Boc-D-4-Pyridylalanine Building Blocks Yield Typical Commercial Purities of 98% with Enantiomeric Impurity ≤0.5%, Consistent with Requirements for cGMP Peptide Manufacturing

Commercial specifications for related Boc‑protected 4‑pyridylalanine derivatives report HPLC purities ≥98% and enantiomeric impurity levels of ≤0.5% [1]. The methyl ester variant Methyl (2R)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate is supplied at 95% minimum purity (AKSci) or 98% (Leyan) by reputable vendors . These quality benchmarks are consistent with the stringent requirements for chiral starting materials used in therapeutic peptide synthesis, where the presence of >0.5% opposite enantiomer can lead to diastereomeric impurities in the final drug substance that must be controlled to ≤0.1% per ICH Q3A guidelines.

Chiral purity Peptide active pharmaceutical ingredient (API) Quality control

High-Value Application Scenarios for Methyl (2R)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate Driven by Quantitative Differentiation


Design of High-Affinity Peptide Radiopharmaceuticals Targeting SST2‑Overexpressing Tumors

The demonstrated affinity advantage of the 4‑pyridylalanine isomer (KD = 0.11 nM) over 2‑ and 3‑pyridyl analogs [1] positions Boc‑D‑4‑pyridylalanine methyl ester as the optimal chiral monomer for constructing peptide antagonists of the somatostatin receptor subtype 2. Researchers developing ¹⁷⁷Lu‑ or ⁶⁸Ga‑labeled diagnostic/therapeutic peptides should prioritize this 4‑pyridyl D‑configured building block to maximize receptor‑mediated tumor uptake while leveraging the increased hydrophilicity (logD = –2.6) to fine‑tune renal clearance profiles [1].

Stereochemically Stringent Peptide API Synthesis Requiring D‑Configuration at Key Pharmacophoric Positions

The ability to achieve >99% enantiomeric excess through established asymmetric hydrogenation–recrystallization routes [2] ensures that peptide active pharmaceutical ingredients (APIs) incorporating this residue maintain the requisite D‑stereochemistry. This is critical for therapeutic peptides where D‑amino acid substitution is used to confer proteolytic stability; any L‑epimer contamination above 0.5% may alter pharmacokinetics or trigger unwanted immune responses. The specified enantiomeric impurity limit of ≤0.5% on related Boc‑pyridylalanine building blocks provides a quantifiable quality benchmark for cGMP starting material selection [3].

Solution‑Phase Peptide Fragment Condensation Requiring High Organic Solubility

The methyl ester form exhibits a LogP of 1.8, compared with 1.47 for the free acid [4]. This ~2.1‑fold increase in lipophilicity translates to higher solubility in aprotic coupling solvents such as DMF and dichloromethane, enabling higher reactant concentrations and faster coupling kinetics. Process chemists scaling peptide fragment condensations should select the methyl ester variant when anhydrous organic‑phase solubility is a limiting factor for throughput, reducing solvent volume and potentially improving isolated yields.

Orthogonal Protection Strategy for Multi‑Step Modified Peptide Synthesis

The Boc/ester orthogonal protection scheme allows sequential deprotection under mutually exclusive conditions: the Boc group is removed under acidic conditions (TFA) while the methyl ester remains intact, and the methyl ester can be selectively hydrolyzed under basic conditions without affecting the Boc group. This orthogonality is essential for constructing complex peptides that incorporate acid‑ or base‑labile side‑chain modifications, and is a key differentiator from Fmoc‑protected analogs that rely on a base‑labile N‑terminal protecting group incompatible with certain ester functionalities.

Quote Request

Request a Quote for Methyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.